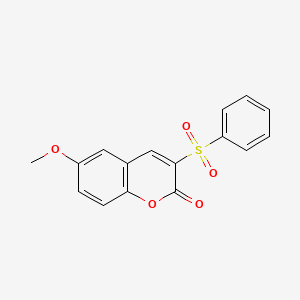

3-(benzenesulfonyl)-6-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-20-12-7-8-14-11(9-12)10-15(16(17)21-14)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAWACMGWCKHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that 3-(benzenesulfonyl)-6-methoxy-2H-chromen-2-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

2. Anticancer Properties

The compound has been investigated for its anticancer activities, particularly in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. It has shown promise in targeting specific molecular pathways associated with cancer progression .

3. Enzyme Inhibition

Studies have focused on the compound's ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's, making this compound a candidate for further research in neuropharmacology .

Analytical Applications

1. Fluorescence Detection

This compound has been utilized as a probe for detecting persulfate anions in aqueous solutions. Its fluorescence properties enable sensitive and selective detection, with a detection limit established at 1 µmol L .

| Application Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | In vitro assays against bacteria | Effective against various strains |

| Anticancer | Cell culture studies | Induces apoptosis in cancer cells |

| Enzyme inhibition | AChE and BuChE inhibition assays | Potential treatment for Alzheimer's |

| Analytical chemistry | Fluorescence turn-on method | Detection limit of 1 µmol L |

Case Studies

- Antimicrobial Efficacy : In a study published in MDPI, researchers evaluated the antimicrobial activity of several chromenone derivatives, including this compound. The results indicated strong inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

- Anticancer Mechanisms : Another study investigated the compound's effects on cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . This research underscores the need for further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.

Chromenone Derivatives: Compounds with the chromenone core structure, which may have different substituents.

Uniqueness

3-(Benzenesulfonyl)-6-methoxy-2H-chromen-2-one is unique due to the combination of the benzenesulfonyl group and the methoxy-substituted chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(Benzenesulfonyl)-6-methoxy-2H-chromen-2-one, a compound belonging to the chromenone family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O5S, with a molecular weight of approximately 316.3 g/mol. The compound features a benzenesulfonyl group and a methoxy group , which are critical for its biological activity. The unique structure enhances its interaction with various biological targets, potentially modulating their activity.

The mechanism of action involves the compound's interaction with specific enzymes and proteins. The benzenesulfonyl group may inhibit enzyme activity by binding to active sites, while the methoxy group can enhance binding affinity. This interaction can lead to therapeutic effects in various biological contexts, including:

- Inhibition of microbial growth : Studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell functions.

- Induction of apoptosis in cancer cells : It may promote apoptosis through pathways involving Bcl-2 family proteins and caspase activation.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 µM |

| Enterococcus faecalis | 62.5 - 125 µM |

The compound exhibits a bactericidal effect, inhibiting protein synthesis and nucleic acid production in bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

- Ovarian cancer cells : The compound has been shown to reduce Bcl-2 expression while increasing pro-apoptotic proteins such as Bax, leading to enhanced apoptosis .

- Breast cancer cells : It has been reported to exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the efficacy of this compound against MRSA strains, reporting an MIC range that indicates strong antibacterial activity compared to traditional antibiotics .

- Induction of Apoptosis in Cancer Cells : Another investigation focused on the compound's ability to induce cell cycle arrest at the G2/M phase in ovarian tumor cells, leading to significant reductions in cell proliferation and increased apoptosis markers .

Q & A

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-6-methoxy-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the chromenone core via cyclocondensation. For example, 4-hydroxy-6-substituted-2H-chromen-2-ones can be synthesized using malonic acid and phenol derivatives in the presence of ZnCl₂ as a catalyst in phosphorous oxychloride (POCl₃) .

- Step 2: Sulfonylation at the 3-position. Reacting the chromenone intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the benzenesulfonyl group. This step requires careful control of stoichiometry and temperature to avoid over-sulfonylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product. Purity is validated via HPLC (>95%) and NMR .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structural parameters using intensity data, resolving bond lengths, angles, and torsional conformations . For example, related chromenones (e.g., 6-methoxy-4-methyl-2H-chromen-2-one) have been characterized with C–O bond lengths of ~1.36 Å and dihedral angles between the benzene and chromenone rings .

- Spectroscopy:

- ¹H/¹³C NMR: Methoxy protons appear at δ ~3.8–4.0 ppm; sulfonyl groups deshield adjacent protons (δ 7.5–8.5 ppm for aromatic protons).

- FT-IR: Key peaks include C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and C–O–C (1250–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Optimization:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane or methanol/water) to balance solubility and polarity. For example, slow evaporation of DCM/hexane (1:3) yields diffraction-quality crystals for related sulfonylated chromenones .

- Temperature Gradients: Gradual cooling from 40°C to 4°C promotes ordered crystal growth.

- Additives: Small amounts of co-solvents (e.g., ethyl acetate) or surfactants (e.g., CTAB) can reduce nucleation density .

- Data Collection & Refinement:

Q. How to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hypothesis-Driven SAR: Systematically modify substituents (e.g., methoxy position, sulfonyl groups) and correlate changes with activity. For example:

- Replace the 6-methoxy group with hydroxyl or ethoxy to assess hydrogen-bonding effects .

- Introduce electron-withdrawing groups (e.g., nitro) to the benzenesulfonyl moiety to enhance electrophilic reactivity .

- Data Normalization:

- Control for assay variability (e.g., IC₅₀ values in enzyme inhibition) using reference standards (e.g., acarbose for α-glucosidase assays) .

- Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true SAR trends .

Q. What strategies mitigate side reactions during sulfonylation of the chromenone core?

Methodological Answer:

- Reaction Conditions:

- Use anhydrous solvents (e.g., dry DCM) to prevent hydrolysis of benzenesulfonyl chloride.

- Maintain low temperatures (0–5°C) to suppress electrophilic aromatic substitution at unintended positions .

- Protection/Deprotection:

- Temporarily protect the 4-hydroxy group (if present) with tert-butyldimethylsilyl (TBS) ether before sulfonylation, followed by TBAF-mediated deprotection .

- Monitoring:

- Track reaction progress via TLC (Rf shift from 0.2 to 0.5 in ethyl acetate/hexane) and quench aliquots with methanol to detect intermediates .

Q. How can computational methods complement experimental data in understanding this compound’s reactivity?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics (MD):

- Simulate solvation effects in biological systems (e.g., binding to α-amylase) using GROMACS. Compare binding free energies (MM-PBSA) of derivatives to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.